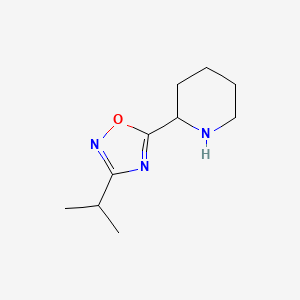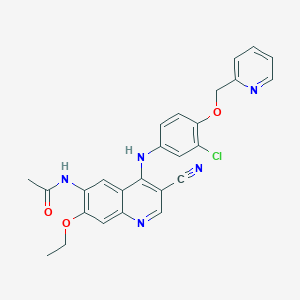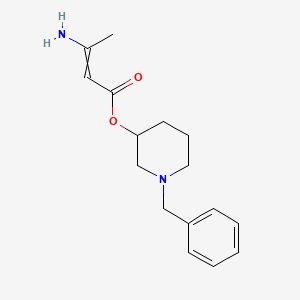![molecular formula C6H11N3O B3167014 N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine CAS No. 915923-33-0](/img/structure/B3167014.png)
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine
Vue d'ensemble
Description
“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound is also known as “5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” with a molecular weight of 149.58 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H . This indicates that the compound contains one carbon atom, three hydrogen atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 149.58 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Heterocyclic Chemistry and Pharmacological Potential
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-ethanamine is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This class of compounds is known for its versatile pharmacological activities due to its ability to interact with biomacromolecules through hydrogen bond interactions. Oxadiazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent research has focused on the synthesis and pharmacological evaluation of oxadiazole derivatives, highlighting their significance in medicinal chemistry and pharmacology (Wang et al., 2022).
Therapeutic Applications
The peculiar structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atom, facilitates effective binding with different enzymes and receptors in biological systems. This interaction elicits a variety of bioactivities, making 1,3,4-oxadiazole-based compounds highly potent for treating different ailments. These compounds have been extensively studied and utilized in the treatment of diseases, demonstrating their development value in medicinal chemistry (Verma et al., 2019).
Synthetic Routes and Biological Roles
The innovative methods for synthesizing 1,3,4-oxadiazole derivatives and exploring their medicinal applications have been a focus of recent research. These efforts aim to develop new therapeutic agents for various diseases, contributing significantly to societal health (Nayak & Poojary, 2019).
Antiparasitic Potential
Oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, have shown potential in the design and synthesis of new drugs for treating parasitic infections. These compounds' reactivity and interaction with biological receptors underscore their importance in developing antiparasitic drugs (Pitasse-Santos et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)10-9-6/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHVDMGWCAAKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243623 | |
| Record name | N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-33-0 | |
| Record name | N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



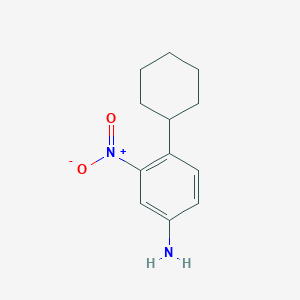
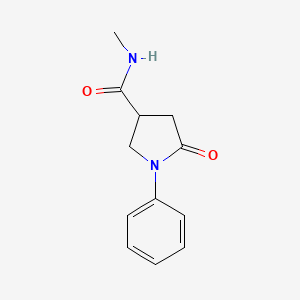
![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)

![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)


amine](/img/structure/B3167025.png)
